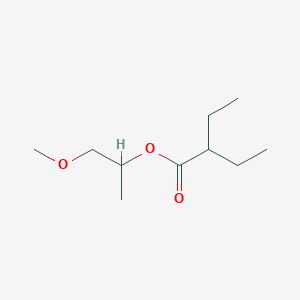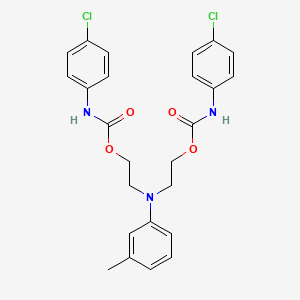
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a pyrazole ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole ring and the carboxylic acid group. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a similar carbene precursor. The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone. Finally, the carboxylic acid group can be introduced through oxidation of an appropriate precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and automated systems for the subsequent reactions. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can yield alcohols. Substitution reactions on the pyrazole ring can yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid: Similar structure but lacks the cyclopropyl group on the pyrazole ring.
1-[4-(trifluoromethyl)-1H-pyrazol-1-yl]cyclopropane-1-carboxylic acid: Contains a trifluoromethyl group instead of a cyclopropyl group.
Uniqueness
1-(4-Cyclopropyl-1H-pyrazol-1-YL)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(4-cyclopropylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(3-4-10)12-6-8(5-11-12)7-1-2-7/h5-7H,1-4H2,(H,13,14) |
InChI Key |
JESYEEMRQNGBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN(N=C2)C3(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



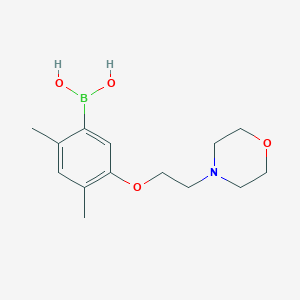
![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
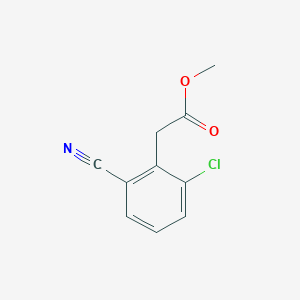

![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
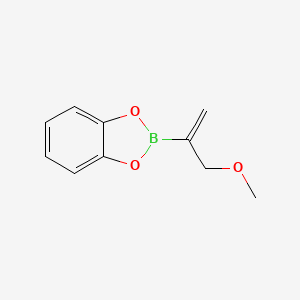

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
